molecular formula C6H12Cl2Si B14286478 Dichloro(3,3-dimethylbutylidene)silane CAS No. 118878-79-8

Dichloro(3,3-dimethylbutylidene)silane

Cat. No.: B14286478
CAS No.: 118878-79-8
M. Wt: 183.15 g/mol
InChI Key: UOPSRIAAEYHOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(3,3-dimethylbutylidene)silane is an organosilicon compound with the molecular formula C6H12Cl2Si It is a silane derivative where the silicon atom is bonded to two chlorine atoms and a 3,3-dimethylbutylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(3,3-dimethylbutylidene)silane can be synthesized through the reaction of 3,3-dimethylbutylidene chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The reaction can be represented as follows:

3,3-dimethylbutylidene chloride+silicon tetrachlorideThis compound+hydrogen chloride\text{3,3-dimethylbutylidene chloride} + \text{silicon tetrachloride} \rightarrow \text{this compound} + \text{hydrogen chloride} 3,3-dimethylbutylidene chloride+silicon tetrachloride→this compound+hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dichloro(3,3-dimethylbutylidene)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other groups such as alkoxy or amino groups.

    Hydrolysis: In the presence of water, the silicon-chlorine bonds can hydrolyze to form silanols and hydrochloric acid.

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alcohols or amines are used under anhydrous conditions to prevent hydrolysis.

    Hydrolysis: Water or aqueous solutions are used, often with a catalyst to speed up the reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include alkoxysilanes or aminosilanes.

    Hydrolysis: Products include silanols and hydrochloric acid.

    Oxidation: Products include silanols or siloxanes.

Scientific Research Applications

Dichloro(3,3-dimethylbutylidene)silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of dichloro(3,3-dimethylbutylidene)silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis, substitution, or oxidation, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Dichlorodimethylsilane: Similar structure but with two methyl groups instead of the 3,3-dimethylbutylidene group.

    Dichlorodiethylsilane: Similar structure but with two ethyl groups instead of the 3,3-dimethylbutylidene group.

Uniqueness

Dichloro(3,3-dimethylbutylidene)silane is unique due to the presence of the 3,3-dimethylbutylidene group, which imparts different chemical properties and reactivity compared to other dichlorosilanes. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

118878-79-8

Molecular Formula

C6H12Cl2Si

Molecular Weight

183.15 g/mol

IUPAC Name

dichloro(3,3-dimethylbutylidene)silane

InChI

InChI=1S/C6H12Cl2Si/c1-6(2,3)4-5-9(7)8/h5H,4H2,1-3H3

InChI Key

UOPSRIAAEYHOAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC=[Si](Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.